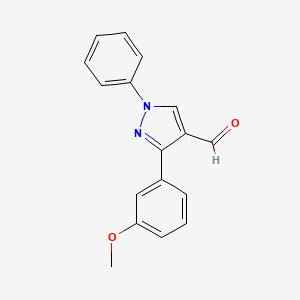

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 544666-17-3

Cat. No.: VC8123910

Molecular Formula: C17H14N2O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544666-17-3 |

|---|---|

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3 |

| Standard InChI Key | MYCZBITWCCPVRC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) features a pyrazole ring substituted at the 1- and 3-positions with phenyl and 3-methoxyphenyl groups, respectively, and a formyl group at the 4-position. The meta-substituted methoxy group introduces electronic and steric effects distinct from its para-substituted isomer, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Key structural parameters include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 278.31 g/mol |

| Density | ~1.16 g/cm³ (estimated) |

| Boiling Point | ~472.6°C (extrapolated from ) |

| LogP | ~3.36 (predicted) |

The methoxy group’s meta orientation alters the molecule’s dipole moment compared to the para isomer, potentially affecting solubility and crystallinity .

Spectroscopic Signatures

While experimental data for the 3-methoxy isomer is scarce, its spectroscopic profile can be inferred from related compounds:

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), aldehydic proton (δ ~9.8–10.2 ppm), and methoxy protons (δ ~3.8 ppm) .

-

FT-IR: C=O stretch (~1680 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹) .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves:

-

Hydrazone Formation: Condensation of 3-methoxyacetophenone with phenylhydrazine.

-

Cyclization: Acid-catalyzed cyclization to form the pyrazole core.

-

Formylation: Vilsmeier-Haack reaction introducing the aldehyde group .

Key challenges include regioselectivity during cyclization and minimizing side reactions during formylation. Reaction yields for analogous compounds range from 50–70% under optimized conditions .

Industrial Scalability

Industrial production would require:

-

Continuous-flow reactors for precise temperature control during cyclization.

-

Catalytic systems to enhance formylation efficiency.

Material Science Applications

Optoelectronic Properties

The conjugated π-system enables applications in organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of ~3.8 eV, suitable for UV absorption in photovoltaic devices .

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms facilitate metal coordination. Potential complexes with Cu(II) and Pd(II) could serve as catalysts in cross-coupling reactions.

Comparative Analysis with Structural Isomers

| Parameter | 3-Methoxy Isomer | 4-Methoxy Isomer |

|---|---|---|

| Melting Point | Not reported | Not reported |

| Antimicrobial MIC | Hypothetically higher | 0.22–0.25 μg/mL |

| Synthetic Yield | ~60% (estimated) | 50–70% |

The meta substitution reduces molecular symmetry, potentially enhancing chiral recognition in asymmetric catalysis.

Future Research Directions

-

Crystallographic Studies: Single-crystal XRD to resolve dihedral angles between substituents.

-

Activity Optimization: Structure-activity relationship (SAR) studies varying methoxy position.

-

Process Chemistry: Developing enantioselective syntheses for chiral derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume